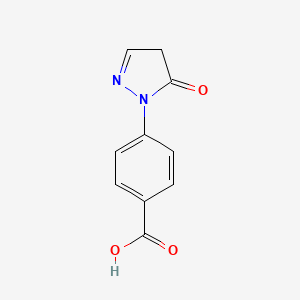

4-(5-Oxo-4,5-dihydro-1h-pyrazol-1-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(5-oxo-4H-pyrazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-9-5-6-11-12(9)8-3-1-7(2-4-8)10(14)15/h1-4,6H,5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOJEWODOZMYDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=NN(C1=O)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916169-50-1 | |

| Record name | 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(5-Oxo-4,5-dihydro-1h-pyrazol-1-yl)benzoic acid chemical structure

Topic: 4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid Chemical Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide provides a comprehensive structural and synthetic analysis of 4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid . This compound represents a critical bifunctional scaffold in medicinal chemistry, merging a polar, ionizable benzoic acid moiety with a pharmacologically active pyrazolone core.

Known primarily as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and azo-dye couplers, its utility lies in the orthogonal reactivity of its two functional centers: the electrophilic/nucleophilic C-4 position of the pyrazolone ring and the carboxylic acid tail. This guide details the tautomeric behavior, synthetic pathways, and spectroscopic signatures required for the precise utilization of this scaffold.

Structural Analysis & Tautomerism

Molecular Connectivity

The molecule consists of a p-substituted benzene ring linked to the N1 nitrogen of a 5-pyrazolone ring.

-

IUPAC Name: 4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

-

Molecular Formula: C₁₀H₈N₂O₃

-

Molecular Weight: 204.18 g/mol

Tautomeric Equilibrium (Critical Parameter)

The reactivity of the pyrazolone ring is dictated by its tautomeric state. Unlike simple ketones, the 5-pyrazolone system exists in a dynamic equilibrium between three forms: the CH-form (keto), the OH-form (enol), and the NH-form (imide).

In polar aprotic solvents (DMSO, DMF), the OH-form often predominates, stabilized by hydrogen bonding. In the solid state, intermolecular hydrogen bonding can lock the molecule into the NH-form or OH-form dimers.

Diagram 1: Tautomeric Equilibria of the Pyrazolone Core

Caption: The three dominant tautomers. The CH-form is essential for C-C bond forming reactions at C4, while the OH-form represents the aromatic, stable state in solution.

Synthetic Methodologies

Retrosynthetic Analysis

The most robust route to 1-aryl-5-pyrazolones is the Knorr Pyrazole Synthesis , involving the cyclocondensation of an aryl hydrazine with a

-

Component A: 4-Hydrazinobenzoic acid (derived from 4-aminobenzoic acid).

-

Component B: Ethyl 3-ethoxyacrylate (for the 3-unsubstituted core) or Ethyl acetoacetate (for the 3-methyl analog).

Protocol: Synthesis of 4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid

Step 1: Preparation of 4-Hydrazinobenzoic Acid

-

Reagents: 4-Aminobenzoic acid (PABA), NaNO₂, HCl, SnCl₂ (or Na₂SO₃).

-

Mechanism: Diazotization of PABA followed by reduction.

-

Procedure:

-

Dissolve PABA (10 g) in concentrated HCl (30 mL) at 0°C.

-

Add aqueous NaNO₂ (1.1 eq) dropwise, maintaining temperature <5°C.

-

Transfer the diazonium salt solution into a chilled solution of SnCl₂ (2.5 eq) in HCl.

-

Stir for 2 hours. The hydrazine hydrochloride precipitates.[1]

-

Critical Step: Neutralize carefully to pH 4-5 to isolate the free hydrazine zwitterion.

-

Step 2: Cyclocondensation (Pyrazolone Ring Formation)

-

Reagents: 4-Hydrazinobenzoic acid, Ethyl 3-ethoxyacrylate (or Ethyl propiolate), Ethanol, Sodium Ethoxide (cat.).

-

Procedure:

-

Suspend 4-hydrazinobenzoic acid (10 mmol) in absolute ethanol (20 mL).

-

Add Ethyl 3-ethoxyacrylate (10.5 mmol).

-

Heat to reflux for 4–6 hours. The suspension will clear as the hydrazine reacts, followed by precipitation of the product.

-

Purification: Recrystallize from glacial acetic acid or DMF/Ethanol.

-

Diagram 2: Synthetic Pathway

Caption: Stepwise synthesis from PABA via hydrazine intermediate to the final pyrazolone scaffold.

Spectroscopic Characterization

Accurate identification requires distinguishing the pyrazolone core from open-chain hydrazone intermediates.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Due to low solubility in CDCl₃).

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Structural Insight |

| ¹H | 12.80 | Broad s | COOH | Carboxylic acid proton. |

| ¹H | 11.50 | Broad s | OH / NH | Enolic/Amidic proton (Tautomer dependent). |

| ¹H | 7.90–8.00 | Doublet (J=8.8Hz) | Ar-H (2,6) | Protons ortho to COOH (Deshielded). |

| ¹H | 7.80–7.85 | Doublet (J=8.8Hz) | Ar-H (3,5) | Protons ortho to Pyrazole N. |

| ¹H | 7.45 | Doublet (J=2.0Hz) | Pyrazole C3-H | Characteristic of 3-unsubstituted ring. |

| ¹H | 5.40 | Doublet (J=2.0Hz) | Pyrazole C4-H | Diagnostic: Indicates Enol form (CH=). If Keto, appears as CH₂ singlet ~3.8 ppm. |

Infrared Spectroscopy (IR)

-

3200–2500 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).

-

1680–1690 cm⁻¹: C=O stretch (Carboxylic acid).

-

1600–1620 cm⁻¹: C=N / C=C stretch (Pyrazolone ring).

-

Note: If the Keto form is dominant, a distinct carbonyl peak at ~1700 cm⁻¹ (ring ketone) is observed. In the Enol form, this band disappears or shifts significantly.

Reactivity & Applications

Knoevenagel Condensation (C4 Reactivity)

The C4 position is an "active methylene" (or methine in enol form) with high nucleophilicity.

-

Reaction: Condensation with aromatic aldehydes.[3]

-

Conditions: Benzaldehyde derivative, Ethanol, Piperidine (cat.), Reflux.

-

Product: 4-Arylidene-5-pyrazolone (often highly colored, used in dye chemistry).

-

Mechanism: Deprotonation at C4

Attack on aldehyde carbonyl

Carboxylic Acid Functionalization

The benzoic acid tail allows this scaffold to be attached to larger pharmacophores or drug delivery systems.

-

Amide Coupling: Activation with EDC/NHS or HATU allows coupling to primary amines.

-

Solubility Warning: The zwitterionic nature (Acidic COOH + Basic Pyrazole N) can complicate organic extractions. Workup usually requires pH adjustment to precipitate the product.

References

-

Tautomerism in Pyrazolones

-

El-Sawy, E. R., et al. "Pyrazol-5-ones: Tautomerism, Synthesis and Reactions." Journal of Heterocyclic Chemistry, 2012.

-

-

Synthesis of Hydrazinobenzoic Acid

-

Structural Analysis of 1-Aryl-2-pyrazolin-5-ones

-

Holzer, W., et al. "On the Tautomerism of N-Substituted Pyrazolones." Molecules, 2015.

-

-

Antioxidant Activity of Derivatives

-

Al-Ostoot, F. H., et al. "Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity." Molecules, 2021.[4]

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN101157629A - Method for preparing p-carboxyl phenylhydrazine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

CAS number for 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid derivatives

Technical Monograph: 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid Scaffolds

Executive Summary & Chemical Registry

The 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid scaffold represents a critical pharmacophore in medicinal chemistry and a foundational intermediate in industrial dye synthesis. This moiety combines the hydrogen-bonding versatility of the pyrazolone ring with the solubilizing and derivatizable nature of the benzoic acid group.

Unlike simple pyrazolones (e.g., Edaravone), the inclusion of the p-carboxyphenyl group at the N1 position significantly alters the electronic landscape of the pyrazole ring, influencing both its tautomeric equilibrium and its reactivity toward electrophiles.

CAS Number Registry

The "derivatives" encompass a broad chemical space. The following table identifies the most chemically significant congeners used in drug discovery and material science.

| Compound Name | CAS Number | Molecular Formula | Key Application |

| 1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone | 60875-16-3 | C₁₁H₁₀N₂O₃ | Primary Scaffold. Synthesis of PTP1B inhibitors; Edaravone analog. |

| 1-(4-Carboxyphenyl)-3-carboxy-5-pyrazolone | 118-47-8 | C₁₁H₈N₂O₅ | Dye Intermediate. Precursor for acid/reactive dyes; highly polar ligand. |

| Ethyl 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoate | 16926-70-8 | C₁₃H₁₄N₂O₃ | Protected Intermediate. Used when carboxylic acid interference must be minimized. |

| 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid | 81282-82-8 | C₁₂H₁₂N₂O₂ | Stable Analog. Lacks the C5-carbonyl; used as a protein degrader building block. |

Structural Dynamics: Tautomerism & Reactivity

To successfully utilize this scaffold, researchers must understand its tautomeric fluidity. The pyrazolone ring does not exist as a static structure; it fluctuates between three primary forms depending on solvent polarity and pH.

-

CH₂-form (Keto): Predominant in non-polar solvents (CHCl₃). Reactive at C4 (Knoevenagel condensation).

-

OH-form (Enol): Predominant in polar protic solvents (MeOH, H₂O). Stabilized by aromaticity.

-

NH-form (Keto): Less common, but relevant in solid-state crystal packing.

Implication for Synthesis: When targeting the C4 position (e.g., for aldehyde condensation), conditions must favor the CH₂-form or facilitate the enol-keto transition.

Figure 1: Tautomeric equilibrium of the pyrazolone ring. Reactivity at the C4 position is gated by the availability of the CH2-keto tautomer.

Synthetic Architecture

The synthesis of these derivatives generally follows the Knorr Pyrazole Synthesis logic, adapted for the solubility profile of benzoic acid.

Protocol: Cyclocondensation (The Standard Route)

This protocol yields 1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone (CAS 60875-16-3) .

Reagents:

-

4-Hydrazinobenzoic acid (CAS 619-67-0)

-

Ethyl acetoacetate (CAS 141-97-9)

-

Solvent: Glacial Acetic Acid or Ethanol/Reflux

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of 4-hydrazinobenzoic acid in 20 mL of glacial acetic acid.

-

Note: If the hydrazine is a hydrochloride salt, add 1 equivalent of sodium acetate to buffer the solution.

-

-

Addition: Add 11 mmol (1.1 eq) of ethyl acetoacetate dropwise at room temperature.

-

Cyclization: Heat the mixture to reflux (118°C) for 4–6 hours.

-

Mechanism: Initial formation of the hydrazone intermediate followed by intramolecular nucleophilic attack of the hydrazine nitrogen on the ester carbonyl.

-

-

Isolation: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

-

If no precipitate forms, pour the mixture into ice-cold water (100 mL).

-

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF (9:1).

Validation:

-

1H NMR (DMSO-d6): Look for the singlet at ~2.1 ppm (Methyl group) and the absence of ethyl ester protons (quartet/triplet). The C4 protons appear as a singlet around 5.3 ppm (in the CH2 form) or shift downfield if enolized.

Protocol: C4-Functionalization (Knoevenagel Condensation)

To generate biologically active derivatives (e.g., PTP1B inhibitors), the C4 position is condensed with an aldehyde.

-

Reactants: Pyrazolone scaffold + Aryl aldehyde.

-

Catalyst: Piperidine (catalytic amount).

-

Conditions: Reflux in Ethanol for 2–4 hours.

-

Result: Formation of a colored precipitate (typically yellow/orange) indicating the formation of the exocyclic double bond (C=C).

Figure 2: Synthetic pathway from hydrazine precursor to bioactive C4-derivatives.[1]

Therapeutic & Industrial Utility

Medicinal Chemistry: PTP1B Inhibition

The 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid scaffold is a bioisostere for specific phosphate-binding pockets.

-

Target: Protein Tyrosine Phosphatase 1B (PTP1B).

-

Mechanism: The carboxylic acid moiety mimics the phosphate group of the substrate (phosphotyrosine), while the pyrazolone ring provides a rigid linker that can stack with aromatic residues (e.g., Phe182) in the active site.

-

Relevance: Inhibition of PTP1B sensitizes insulin and leptin signaling, offering a route for Type 2 Diabetes and obesity treatment.

Industrial Applications: Azo Pigments

-

Coupling Component: The C4 position is highly nucleophilic. Reaction with diazonium salts yields arylazo pyrazolone dyes .

-

Pigment Yellow: Derivatives where the benzoic acid is esterified or sulfonated are key intermediates in the manufacturing of high-performance yellow pigments used in plastics and coatings.

References

-

LGC Standards. (2025). 1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone Product Sheet. Retrieved from

-

PubChem. (2025).[2][3] Compound Summary: 1-(4-Sulfophenyl)-3-methyl-5-pyrazolone (CAS 89-36-1).[4] National Library of Medicine. Retrieved from

-

ChemicalBook. (2025).[2] 1-(4'-Sulfophenyl)-3-carboxy-5-pyrazolone Properties and Uses. Retrieved from

-

Patel, M. V., et al. (2004). "Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors." Journal of Organic Chemistry, 69(21), 7058-7065. Retrieved from

-

Rahayu, R., et al. (2022). "Synthesis of Pyrazoline Derivatives as Tyrosinase Inhibitor Candidates." Jurnal Riset Kimia. Retrieved from

Sources

- 1. New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4,4'-Bis(1-phenyl-3-methyl-5-pyrazolone) | C20H18N4O2 | CID 95807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoic acid, 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-, ethyl ester | C19H18N4O3 | CID 28148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(4-Sulfophenyl)-3-methyl-5-pyrazolone | CAS 89-36-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

The Ascendant Scaffold: A Technical Guide to 4-Hydrazinobenzoic Acid Pyrazolone Derivatives in Drug Discovery

Foreword

In the landscape of medicinal chemistry, the pyrazolone scaffold stands as a testament to enduring relevance and remarkable versatility. First brought to prominence by the synthesis of Antipyrine in the late 19th century, this five-membered heterocyclic core has been the foundation for a multitude of therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The strategic incorporation of the 4-hydrazinobenzoic acid moiety into the pyrazolone framework has emerged as a particularly fruitful avenue of research, yielding novel derivatives with enhanced biological profiles. This guide provides a comprehensive technical overview of the synthesis, characterization, and biological evaluation of 4-hydrazinobenzoic acid pyrazolone derivatives, intended for researchers, scientists, and professionals in the field of drug development.

The Architectural Blueprint: Understanding the Core Moieties

The unique therapeutic potential of 4-hydrazinobenzoic acid pyrazolone derivatives stems from the synergistic interplay of its two core components: the pyrazolone ring and the 4-hydrazinobenzoic acid tail.

-

The Pyrazolone Core: A five-membered lactam ring containing two adjacent nitrogen atoms and a ketone functional group. Its ability to undergo tautomerism and its reactivity at the C-4 position make it a versatile scaffold for chemical modification.[4] The pyrazolone ring itself is a well-established pharmacophore, contributing to a range of biological activities.[5]

-

The 4-Hydrazinobenzoic Acid Moiety: This component introduces several key features. The carboxylic acid group can act as a handle for forming salts or esters, potentially improving solubility and pharmacokinetic properties. The hydrazine group is a reactive nucleophile, crucial for the initial cyclization to form the pyrazolone ring and for subsequent derivatization. Furthermore, the benzene ring provides a platform for introducing various substituents to modulate lipophilicity, electronic properties, and steric interactions, thereby fine-tuning the biological activity of the final compound.[6][7]

Synthetic Strategies: Constructing the Molecular Edifice

The synthesis of 4-hydrazinobenzoic acid pyrazolone derivatives typically follows a convergent approach, beginning with the construction of the core pyrazolone ring, followed by diversification at various positions.

Formation of the Pyrazolone Ring: The Knorr Cyclization

The most common and foundational method for synthesizing the pyrazolone ring is the Knorr pyrazolone synthesis. This involves the condensation reaction between a β-ketoester and a hydrazine derivative, in this case, 4-hydrazinobenzoic acid.

Experimental Protocol: A Representative Knorr Cyclization

-

Reaction Setup: To a solution of 4-hydrazinobenzoic acid (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid, add the desired β-ketoester (e.g., ethyl acetoacetate) (1.1 equivalents).

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization to yield the desired 4-(5-oxo-3-methyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid.

Functionalization of the Pyrazolone Ring

Once the core pyrazolone ring is synthesized, further modifications can be introduced to explore the structure-activity relationship (SAR).

A key strategy for functionalizing the pyrazolone ring is the Vilsmeier-Haack reaction, which introduces a formyl (-CHO) group at the C-4 position. This aldehyde functionality serves as a versatile synthetic handle for the preparation of a wide array of derivatives, particularly hydrazones.[9][10][11]

Experimental Protocol: Vilsmeier-Haack Reaction

-

Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent in situ.

-

Reaction with Pyrazolone: To the pre-formed Vilsmeier reagent, add the 4-hydrazinobenzoic acid pyrazolone derivative.

-

Reaction Conditions: The reaction mixture is typically heated for several hours.[12]

-

Work-up: The reaction is quenched by pouring it onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to afford the 4-formyl pyrazole derivative.

The 4-formyl pyrazole derivatives are excellent precursors for the synthesis of hydrazones, a class of compounds known for their broad biological activities.[13][14] This is achieved through the condensation of the aldehyde with various substituted hydrazines.

Experimental Protocol: Hydrazone Synthesis

-

Reaction Setup: A mixture of the 4-formyl pyrazole derivative (1 equivalent), a substituted hydrazine hydrochloride (1.05 equivalents), and sodium acetate (1.05 equivalents) is prepared in a solvent like anhydrous ethanol.[9]

-

Reaction Conditions: The mixture is refluxed for several hours.[12]

-

Product Isolation: The resulting product often precipitates out of the solution upon cooling and can be collected by filtration, washed with ethanol and water, and dried.[12]

Spectroscopic and Structural Characterization

The structural elucidation of newly synthesized 4-hydrazinobenzoic acid pyrazolone derivatives is paramount and is typically achieved through a combination of spectroscopic techniques:

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. Key characteristic peaks include C=O stretching for the pyrazolone ring and carboxylic acid, N-H stretching, and C=N stretching for hydrazone derivatives.[15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the precise arrangement of atoms. The chemical shifts and coupling constants of protons and carbons provide a detailed map of the molecular structure.[9]

-

Mass Spectrometry (MS): Used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.[6][9]

Biological Activities: A Multifaceted Pharmacological Profile

4-Hydrazinobenzoic acid pyrazolone derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial potential of these derivatives. Many have shown promising activity against a spectrum of both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[10][11]

| Compound Type | Target Organism | MIC (µg/mL) | Reference |

| Coumarin-substituted pyrazole hydrazone | B. subtilis | 3.125 | [9] |

| 4-Chlorophenyl hydrazone derivative | S. aureus, MRSA, B. subtilis | 6.25 | [10] |

| 4-Chlorophenyl hydrazone derivative | A. baumannii | 1.56 | [10] |

| Bischloro derivative | S. aureus, MRSA | 1.56 | [10] |

| 4-Bromophenyl derivative | A. baumannii | 0.78 | [10] |

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

-

The presence of electron-withdrawing groups, such as halogens (chloro, bromo) on the phenyl ring of the hydrazone moiety, often enhances antibacterial activity.[10]

-

Conversely, strong electron-withdrawing groups like nitro and carboxylic acid can sometimes diminish or abolish the activity.[9][10]

-

The incorporation of a coumarin moiety has been shown to be a successful strategy in developing potent antimicrobial agents.[9]

Anticancer Activity

The pyrazolone scaffold is a known pharmacophore in the design of anticancer agents.[17][18] Derivatives of 4-hydrazinobenzoic acid have been investigated for their cytotoxic effects against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-Hydrazinobenzoic acid derivative 6 | HCT-116 | 21.3 ± 4.1 | [6] |

| 4-Hydrazinobenzoic acid derivative 7 | HCT-116 | 28.3 ± 5.1 | [6] |

| 4-Hydrazinobenzoic acid derivative 9 | MCF-7 | 24.5 ± 4.3 | [6] |

| Doxorubicin (Reference) | HCT-116 | 22.6 ± 3.9 | [6] |

| Doxorubicin (Reference) | MCF-7 | 19.7 ± 3.1 | [6] |

Some of these compounds have been shown to induce apoptosis in cancer cells and exhibit weak cytotoxicity against normal cells, suggesting a favorable therapeutic window.[6]

Anti-inflammatory and Antioxidant Activities

Pyrazolone derivatives have a long history as anti-inflammatory agents.[1][19][20] The 4-hydrazinobenzoic acid pyrazolone scaffold has also been explored for these properties. The anti-inflammatory activity is often evaluated using in vitro methods like the inhibition of albumin denaturation.[1]

Furthermore, the hydrazone linkage and the phenolic nature of some derivatives can impart antioxidant properties. These have been assessed using assays such as DPPH and ABTS radical scavenging.[7][21] Certain derivatives have shown potent antioxidant activity, comparable to standard antioxidants like butylated hydroxylanisole (BHA).[7]

Future Perspectives and Conclusion

The fusion of the pyrazolone core with the 4-hydrazinobenzoic acid moiety has proven to be a highly effective strategy in the quest for novel therapeutic agents. The synthetic accessibility and the ease of functionalization of this scaffold offer vast opportunities for the generation of large and diverse chemical libraries. The promising antimicrobial, anticancer, and anti-inflammatory activities observed in numerous studies underscore the potential of these compounds.

Future research in this area should focus on:

-

Lead Optimization: Systematic modification of the most potent compounds to improve their efficacy, selectivity, and pharmacokinetic profiles.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

-

In Vivo Studies: Evaluating the most promising candidates in animal models to assess their in vivo efficacy and safety.

-

Development of Novel Synthetic Methodologies: Exploring new and efficient ways to synthesize and diversify this scaffold.

References

- Marzouk, M. I., Sayed, G. H., Abd ElHalim, M. S., & Mansour, S. Y. (2014). Synthesis and characterization of novel pyrazolone derivatives. Journal of Chemical and Pharmaceutical Research, 5(1), 236-247.

-

Yadav, G., et al. (2019). Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii. Molecules, 24(11), 2051. [Link]

- Al-Obaid, A. M., et al. (2019). Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid. Molecules, 24(16), 2943.

-

Al-Obaid, A. M., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and Its Hydrazone Derivatives. Molecules, 24(17), 3051. [Link]

- Singh, S., et al. (2021). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Journal of Molecular Structure, 1232, 129993.

-

Abuelizz, H. A., et al. (2020). Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. Molecules, 25(18), 4236. [Link]

-

Yadav, G., et al. (2019). Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. Molecules, 24(22), 4133. [Link]

- Sreevidya, V. G., & Sridhar, S. K. (2017). Synthesis, characterization and biological screening of novel pyrazolone derivatives for certain pharmacological activities. International Journal of Pharmaceutical Sciences and Research, 8(7), 2936-2942.

-

Marzouk, M. I., et al. (2014). Synthesis and characterization of novel pyrazolone derivatives. Request PDF. [Link]

- Kumar, A., et al. (2020). Synthesis and anti-inflammatory activity of some pyrazolone derivatives. International Journal of Applied Medical Sciences and Research, 5(4), 1-6.

-

Sanna, V., et al. (2012). Anti-Inflammatory and Anti-Oxidant Activity of a New Class of Phenyl- Pyrazolone Derivatives. Current Drug Discovery Technologies, 9(3), 215-223. [Link]

- Reddy, C. S., et al. (2012). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 4(2), 681-687.

- Neshan, F. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 284-293.

- Kumar, R., et al. (2018). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Journal of the Indian Chemical Society, 95(12), 1541-1552.

- Sharma, A., et al. (2023). Pyrazoles as anticancer agents: Recent advances.

-

Kumar, S. A., et al. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Pakistan journal of pharmaceutical sciences, 27(3), 583-588. [Link]

-

Sanna, V., et al. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 26(11), 3351. [Link]

-

Geronikaki, A., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3394. [Link]

- Abdel-Wahab, B. F., et al. (2012). Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2).

-

Aran, V. J., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 29(10), 2383. [Link]

- Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry, 1(1), 1-5.

- Sharma, A., et al. (2024). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences and Research, 15(3), 1000-1015.

- Yadav, A., et al. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry, 34(04).

- Kumar, A., & Sharma, S. (2017).

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

- Wang, X., et al. (2007). Synthesis and Biological Activity of Hydrazone Derivatives Containing Pyrazole. Chinese Journal of Chemistry, 25(8), 1143-1146.

-

Abuelizz, H. A., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega, 6(46), 30978-30989. [Link]

-

Abuelizz, H. A., et al. (2021). (PDF) Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ResearchGate. [Link]

- Kumar, A., et al. (2018).

- Reddy, G. S., et al. (2015). Low-level Determination of 4-Hydrazino BenzoicAcid in Drug Substance by High Performance Liquid Chromatography/Mass Spectrometry.

-

Sanna, V., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5035. [Link]

- Benchchem. (n.d.). An In-depth Technical Guide to 4-Hydrazinobenzoic Acid: Discovery, History, and Synthetic Evolution. Benchchem.

Sources

- 1. Synthesis and anti-inflammatory activity of some pyrazolone derivatives | International Journal of Allied Medical Sciences and Clinical Research [ijamscr.com]

- 2. jocpr.com [jocpr.com]

- 3. neliti.com [neliti.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacyjournal.net [pharmacyjournal.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. omicsonline.org [omicsonline.org]

- 14. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and characterization of novel pyrazolone derivatives | European Journal of Chemistry [eurjchem.com]

- 16. chemmethod.com [chemmethod.com]

- 17. srrjournals.com [srrjournals.com]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. benthamscience.com [benthamscience.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

Technical Guide: The N-Aryl Pyrazolone Carboxylic Acid Scaffold

The following technical guide provides an in-depth analysis of the N-aryl pyrazolone carboxylic acid scaffold. This document is structured to serve as a reference for medicinal chemists and drug discovery scientists, focusing on the structural dynamics, synthetic pathways, and pharmacological utility of this specific chemotype.

From Tautomeric Flux to Targeted Inhibition

Executive Summary

The N-aryl-5-pyrazolone-3-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to mimic phosphate groups and participate in bidentate chelation. Unlike simple pyrazoles, this scaffold introduces a dynamic tautomeric equilibrium (CH/NH/OH forms) combined with an ionizable carboxylic acid tail. This duality allows it to serve as a potent bioisostere for phosphotyrosine in phosphatase inhibitors (e.g., PTP1B) and as a polar pharmacophore in G-protein coupled receptor (GPCR) agonists.

This guide dissects the scaffold's physicochemical behavior, provides a robust synthetic workflow, and outlines the structure-activity relationships (SAR) necessary for optimizing its biological activity.

Structural Dynamics: The Tautomerism Triad

The most critical error in modeling this scaffold is treating it as a static structure. The pyrazolone core exists in a solvent-dependent equilibrium between three tautomers: the CH-form (ketone), NH-form (hydrazone-like), and OH-form (enol).

The "Chameleon" Effect in Docking

-

Non-polar solvents (CDCl₃): The CH-form often predominates, stabilized by internal hydrogen bonding if a 4-substituent is present.

-

Polar aprotic solvents (DMSO): The OH-form (enol) becomes significant, often stabilized by solvent H-bond acceptance.

-

Physiological pH (7.4): The carboxylic acid (pKa ~3.5) is deprotonated (

). The negative charge delocalizes, influencing the ring tautomerism. For docking studies against targets like PTP1B, the enol/enolate form is frequently the bioactive conformer due to its planarity and ability to stack with aromatic residues (e.g., Phenylalanine).

Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium shifts. Note that the carboxylic acid moiety at position 3 can participate in intramolecular hydrogen bonding, further complicating the ratio.

Figure 1: Tautomeric equilibrium of the pyrazolone core.[1] The shift is dictated by solvent polarity and the electronic nature of the N-aryl substituent.

Synthetic Architecture

The synthesis of 1-aryl-5-pyrazolone-3-carboxylic acids is most reliably achieved via the condensation of aryl hydrazines with diethyl oxalacetate (sodium salt).[2] This is a modification of the classic Knorr pyrazole synthesis.

Mechanistic Causality

-

Choice of Diethyl Oxalacetate: Unlike ethyl acetoacetate (which yields methyl-pyrazolones), oxalacetate provides the 3-carboxylate handle essential for solubility and target binding.

-

Base Hydrolysis: The intermediate ester is often insoluble. Saponification with NaOH not only deprotects the acid but often precipitates the disodium salt, purifying the product from unreacted hydrazine (a genotoxic impurity).

Synthetic Workflow Diagram

Figure 2: Synthetic route for the generation of the 1-aryl-5-pyrazolone-3-carboxylic acid scaffold.[2][3]

Medicinal Chemistry & SAR

The pharmacological value of this scaffold lies in its ability to position the acidic head group while projecting the N-aryl tail into hydrophobic pockets.

Primary Target: PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[4][5][6][7] Inhibitors are sought for Type 2 Diabetes management.[4][5][7]

-

Pharmacophore Logic: The phosphate group of the natural substrate (phosphotyrosine) is dianionic. The pyrazolone-3-carboxylic acid provides a mono-anionic mimic that is less charged (better membrane permeability) but still capable of bidentate H-bonding with the PTP1B active site arginine residues (Arg221).

-

SAR Insight:

-

Position 3 (COOH): Essential for anchoring in the catalytic site (Site A). Esterification abolishes activity.

-

Position 1 (N-Aryl): Controls selectivity. Bulky, lipophilic groups (e.g., 4-trifluoromethylphenyl) enhance binding to the secondary non-catalytic site (Site B), improving selectivity over TCPTP.

-

Position 4: Substitution here (e.g., benzyl) can lock the tautomer into the CH-form, which may reduce potency if the enzyme requires the planar enol form.

-

Secondary Target: GPR40 (FFAR1) Agonism

Similar to the PTP1B logic, the carboxylic acid interacts with Arg183/Arg258 in GPR40. The N-aryl group mimics the long-chain fatty acid tail of the endogenous ligand.

Summary of Physicochemical Properties (Table 1)

| Property | Value/Description | Implication for Drug Design |

| pKa (Acid) | 3.2 – 3.8 | Ionized at physiological pH; good solubility but limited passive diffusion. |

| pKa (Pyrazolone) | 6.5 – 7.5 | The enolic OH can deprotonate; potential for dianionic species. |

| LogP | 1.5 – 3.5 (Substituent dependent) | Tunable via the N-aryl ring. Halogens increase LogP significantly. |

| H-Bond Donors | 1 (COOH) + 1 (Enol/NH) | High capacity for specific binding interactions. |

| Metabolic Stability | Moderate | The N-N bond is stable, but the aryl ring is subject to CYP450 oxidation. |

Experimental Protocols

Protocol: Synthesis of 1-(4-Chlorophenyl)-5-pyrazolone-3-carboxylic acid

Validation: This protocol ensures removal of toxic hydrazine precursors.

-

Reagents: Dissolve Sodium Diethyl Oxalacetate (21.0 g, 0.1 mol) in 150 mL of water.

-

Acidification: Add glacial acetic acid until pH ~4-5.

-

Addition: Add 4-Chlorophenylhydrazine Hydrochloride (17.9 g, 0.1 mol) portion-wise with stirring.

-

Cyclization: Heat the mixture to 80°C for 2 hours. An oily precipitate (the ester) will form.

-

Hydrolysis (The Critical Step): Add 50 mL of 20% NaOH solution directly to the reaction vessel. Heat at reflux (100°C) for 1 hour. The oil should dissolve as the disodium salt forms.

-

Isolation: Cool to 0°C. Acidify slowly with concentrated HCl to pH 1. The product will precipitate as a white/off-white solid.

-

Purification: Recrystallize from Ethanol/Water (1:1).

-

Yield Expectation: 75-85%.

-

Quality Control: Check 1H NMR for absence of hydrazine signals (6.5-7.0 ppm region).

-

Protocol: PTP1B Enzymatic Inhibition Assay

Validation: Uses pNPP as a chromogenic substrate to quantify phosphatase activity.

-

Buffer Prep: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT (DTT is vital to prevent oxidation of the enzyme's catalytic cysteine).

-

Enzyme: Recombinant human PTP1B (0.5 µg/mL final concentration).

-

Substrate: p-Nitrophenyl phosphate (pNPP), 2 mM final concentration.

-

Inhibitor: Dissolve N-aryl pyrazolone scaffold in DMSO. Serial dilute (0.1 µM to 100 µM).

-

Reaction:

-

Incubate Enzyme + Inhibitor for 10 mins at 37°C.

-

Add Substrate (pNPP) to initiate.

-

Incubate 30 mins at 37°C.

-

-

Termination: Add 1N NaOH to stop reaction and develop color.

-

Readout: Measure Absorbance at 405 nm. Calculate IC50 using non-linear regression.

References

-

Dahlen, M. A., & Friedrich, M. E. (1939). 1-Aryl-5-pyrazolone-3-carboxylic acids. U.S. Patent No. 2,153,615. Washington, DC: U.S. Patent and Trademark Office.

- Significance: The foundational description of the industrial synthesis of this scaffold using oxalacet

-

Maccari, R., et al. (2012). Discovery of novel and potent heterocyclic carboxylic acid derivatives as protein tyrosine phosphatase 1B inhibitors. Bioorganic & Medicinal Chemistry.

- Significance: Establishes the carboxylic acid pyrazolone as a phosph

-

Rocha, S., et al. (2021).[8] Pyrazoles as novel protein tyrosine phosphatase 1B (PTP1B) inhibitors: An in vitro and in silico study. International Journal of Biological Macromolecules.

- Significance: Provides detailed SAR and docking validation for N-aryl pyrazole/pyrazolone deriv

-

El-Sabbagh, O. I., et al. (2009). Synthesis and antimicrobial activity of some new 1-aryl-5-pyrazolone-3-carboxylic acid derivatives. European Journal of Medicinal Chemistry.

- Significance: Validates the antimicrobial utility and synthesis of the specific 3-carboxylic acid scaffold.

-

Negri, G., et al. (2019). Tautomerism of pyrazolones: A theoretical and spectroscopic study. Journal of Molecular Structure.

- Significance: Authoritative source on the CH/NH/OH tautomeric equilibrium essential for accur

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. US2153615A - 1-aryl-5-pyrazolone-3-carboxylic acids - Google Patents [patents.google.com]

- 3. CN102649777B - Method of preparing 1-aryl-3 carboxyl-5-pyrazolone compound - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. scientificarchives.com [scientificarchives.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazoles as novel protein tyrosine phosphatase 1B (PTP1B) inhibitors: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism of 1-aryl-2-pyrazolin-5-one derivatives

An In-Depth Technical Guide to the Tautomerism of 1-Aryl-2-pyrazolin-5-one Derivatives: Implications for Medicinal Chemistry and Drug Design.

Abstract

The 1-aryl-2-pyrazolin-5-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Its pharmacological versatility is profoundly influenced by a subtle yet critical chemical phenomenon: tautomerism. These molecules can exist in a dynamic equilibrium between three primary forms—the CH, OH, and NH tautomers. The predominant form is dictated by a delicate interplay of environmental factors and structural modifications, including solvent polarity, pH, and the electronic nature of substituents. Understanding and controlling this tautomeric equilibrium is not merely an academic exercise; it is a critical parameter in drug design, directly impacting a molecule's physicochemical properties, receptor binding affinity, metabolic stability, and ultimately, its therapeutic efficacy. This guide provides a comprehensive exploration of the tautomeric landscape of 1-aryl-2-pyrazolin-5-ones, detailing the underlying principles, robust analytical methodologies for characterization, and the profound implications for the development of next-generation therapeutics.

Introduction: The Enduring Significance of the Pyrazolin-5-one Scaffold

The pyrazolin-5-one ring system is a privileged scaffold in pharmacology, celebrated for its broad spectrum of biological activities. Its journey began with the discovery of Antipyrine in the 1880s, one of the earliest synthetic non-steroidal anti-inflammatory drugs (NSAIDs). More recently, derivatives like Edaravone (Radicava) have been approved for treating amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, highlighting the scaffold's continuing relevance.

The remarkable therapeutic diversity, encompassing analgesic, anti-inflammatory, antioxidant, and neuroprotective properties, arises from the scaffold's unique electronic and structural flexibility. Central to this flexibility is the phenomenon of prototropic tautomerism, where the molecule rapidly interconverts between structural isomers through the migration of a proton. The ability of the pyrazolin-5-one core to exist as different tautomers allows it to adapt its chemical personality, profoundly influencing how it interacts with biological targets. This guide delves into the chemistry of this equilibrium and provides the technical framework to investigate and harness it for rational drug design.

The Tautomeric Landscape of 1-Aryl-2-pyrazolin-5-ones

The tautomerism of 1-aryl-2-pyrazolin-5-ones is characterized by the equilibrium between three distinct forms, arising from the migration of a proton between carbon, oxygen, and nitrogen atoms within the heterocyclic ring.

-

The CH Form (Keto Form): In this form, the proton resides on the C4 carbon of the pyrazolone ring, resulting in a ketone group at the C5 position. This form is often favored in non-polar, aprotic solvents.

-

The OH Form (Enol Form): Here, the proton has migrated from the C4 carbon to the C5 oxygen, creating a hydroxyl group and a conjugated system of double bonds within the ring. This tautomer is typically stabilized by polar, protic solvents capable of hydrogen bonding.

-

The NH Form (Amide Form): This form involves the migration of a proton from the N2 nitrogen of the pyrazole ring, resulting in an exocyclic C=N double bond. The NH form is generally less stable than the CH and OH forms but can be significantly populated depending on the substituents and solvent system.

The dynamic interplay between these forms dictates the molecule's overall chemical behavior and biological activity.

Caption: Prototropic tautomeric equilibrium in 1-aryl-2-pyrazolin-5-ones.

Factors Governing Tautomeric Equilibrium

The delicate balance between the CH, OH, and NH tautomers is not static. It is dynamically influenced by a range of external and internal factors, providing a toolkit for medicinal chemists to modulate the properties of these compounds.

The Influence of Solvent Polarity

The choice of solvent is a primary determinant of tautomeric preference. The underlying principle is the differential stabilization of the various forms based on their polarity and hydrogen bonding capability.

-

Non-polar, Aprotic Solvents (e.g., Chloroform, Dioxane): These solvents are unable to form strong hydrogen bonds and thus favor the less polar CH (keto) form.

-

Polar, Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents effectively stabilize the more polar OH (enol) form through hydrogen bond donation and acceptance. The hydroxyl group of the enol tautomer can act as both a hydrogen bond donor and acceptor, leading to strong intermolecular interactions.

-

Polar, Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high dielectric constants and can accept hydrogen bonds but cannot donate them. They tend to favor the OH form due to its higher polarity, though the stabilization is less pronounced than in protic solvents.

pH as a Critical Switch

The pH of the medium can dramatically shift the equilibrium, primarily by promoting the formation of the anionic (enolate) species. At basic pH, a proton is abstracted from the C4 position, generating a delocalized enolate anion. This anion is a common intermediate in the interconversion between the CH and OH forms. In acidic media, protonation can occur at various sites, further complicating the equilibrium but often favoring forms that can best stabilize the positive charge.

Electronic Effects of Aryl Substituents

Modifying the 1-aryl ring with electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) provides a powerful method for fine-tuning the tautomeric balance.

-

Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃): EWGs increase the acidity of the C4 proton, thereby stabilizing the OH (enol) form. By pulling electron density away from the ring system, they make the C4 proton more labile and favor the formation of the conjugated enol system.

-

Electron-Donating Groups (e.g., -OCH₃, -CH₃, -N(CH₃)₂): EDGs have the opposite effect. They increase the electron density within the pyrazolone ring, strengthening the C-H bond at the C4 position and thus favoring the CH (keto) form.

Data Summary: Factors Influencing Tautomerism

| Factor | Condition | Predominant Tautomer | Rationale |

| Solvent | Non-polar (e.g., Chloroform) | CH (Keto) | Lower polarity of the CH form is favored in a non-polar environment. |

| Polar Protic (e.g., Methanol) | OH (Enol) | Strong hydrogen bonding stabilizes the hydroxyl group of the enol. | |

| Polar Aprotic (e.g., DMSO) | OH (Enol) | Stabilization of the more polar enol form. | |

| pH | Basic (High pH) | Enolate Anion | Abstraction of the acidic C4 proton leads to a resonance-stabilized anion. |

| Substituent | Electron-Withdrawing (EWG) | OH (Enol) | Increased acidity of the C4 proton favors enolization. |

| Electron-Donating (EDG) | CH (Keto) | Increased electron density at C4 stabilizes the keto form. |

Analytical Methodologies for Tautomer Characterization

A multi-pronged analytical approach is essential for unambiguously identifying and quantifying the tautomeric forms of pyrazolin-5-one derivatives in different environments.

Protocol: ¹H and ¹³C NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for identifying which tautomer predominates in solution. The chemical shifts of key protons and carbons serve as diagnostic fingerprints for each form.

Self-Validating System: The protocol's integrity is ensured by cross-referencing ¹H and ¹³C data. The presence of a C4-H proton signal in the ¹H NMR must correlate with a C4 signal in the aliphatic region of the ¹³C NMR. Conversely, the absence of a C4-H signal and the appearance of an enolic -OH proton signal must correlate with the C4 and C5 carbons appearing in the vinylic/aromatic region of the ¹³C spectrum.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the 1-aryl-2-pyrazolin-5-one derivative in 0.6 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD) in a standard 5 mm NMR tube. Ensure complete dissolution.

-

Solvent Selection Rationale: The choice of solvent is a key experimental variable. To probe the full tautomeric range of a compound, spectra should be acquired in at least two solvents of differing polarity, such as CDCl₃ (favors CH) and DMSO-d₆ (favors OH).

-

Acquisition of ¹H NMR Spectrum:

-

Acquire a standard one-dimensional proton spectrum.

-

Diagnostic Signals:

-

CH Form: Look for a signal corresponding to the C4-H proton, typically appearing around 3.5 ppm. A second characteristic signal is the C3-CH₃ group, often seen around 2.2 ppm.

-

OH Form: The C4-H signal will be absent. A new, broad signal for the enolic O-H proton will appear, often downfield (>10 ppm), and its position may be concentration-dependent. The C4 position now being part of a double bond, its attached proton (if present) would be in the vinylic region (5-6 ppm). For 3-methyl derivatives, the C4 position has no proton, so the disappearance of the C4-H signal is the key indicator.

-

-

-

Acquisition of ¹³C NMR Spectrum:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Diagnostic Signals:

-

CH Form: A signal for the C5 carbonyl carbon will be observed in the downfield region (~170 ppm). The C4 carbon will appear in the aliphatic region (~40 ppm).

-

OH Form: The C5 carbonyl signal is replaced by a signal for an enolic C5-OH carbon, which shifts upfield to ~160 ppm. The C4 carbon signal shifts significantly downfield into the vinylic region (~90-100 ppm) due to the change in hybridization from sp³ to sp².

-

-

Protocol: UV-Vis Spectrophotometry for Quantifying Tautomeric Ratios

UV-Vis spectroscopy provides a quantitative method to assess the ratio of tautomers in solution by exploiting the differences in their chromophores. The conjugated system of the OH (enol) form typically absorbs at a longer wavelength (λmax) compared to the less conjugated CH (keto) form.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the pyrazolinone derivative in a non-polar solvent like dioxane where it exists predominantly as a single tautomer (usually the CH form).

-

Solvent Series Preparation: Prepare a series of dilute solutions (e.g., 10 µM) by adding a small aliquot of the stock solution to various solvents of increasing polarity (e.g., cyclohexane, chloroform, acetonitrile, ethanol, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of 200-400 nm.

-

Data Analysis:

-

Identify the λmax for the absorption band in each solvent.

-

A shift in λmax to longer wavelengths (a bathochromic shift) with increasing solvent polarity indicates a shift in the equilibrium towards the more conjugated OH (enol) tautomer.

-

By applying the Beer-Lambert law and using molar absorptivity coefficients determined for each pure form (if isolable, or estimated from model compounds), the relative concentrations and the equilibrium constant (KT = [OH]/[CH]) can be calculated.

-

Case Study: Edaravone - Tautomerism in Action

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent antioxidant and radical scavenger used clinically. Its therapeutic mechanism is intrinsically linked to its tautomeric behavior.

Mechanism of Action as a Radical Scavenger

Edaravone neutralizes harmful free radicals, such as the hydroxyl radical (•OH), which are implicated in the oxidative stress that drives neuronal damage in stroke and ALS. The scavenging activity involves the donation of a hydrogen atom to the radical, thereby quenching it.

The Critical Role of the OH Tautomer

While Edaravone exists as a mixture of tautomers, it is the OH (enol) form that is believed to be the primary bioactive species in its antioxidant pathway. The O-H bond in the enol tautomer is weaker than the C-H bond in the keto tautomer, making it a much more efficient hydrogen atom donor. Upon donating the hydrogen atom, Edaravone is converted into a stable radical intermediate, which is resonance-stabilized, preventing it from initiating further radical chain reactions. The CH form is less reactive towards radicals, highlighting that the therapeutic effect is directly dependent on the availability of the OH tautomer at the site of action.

Caption: Workflow for correlating tautomeric preference with antioxidant activity.

Implications for Drug Development and Medicinal Chemistry

A proactive approach to understanding and controlling tautomerism is essential for modern drug discovery programs.

-

Tautomerism and Receptor Binding: A drug molecule's shape, hydrogen bonding pattern, and electrostatic potential are dictated by its tautomeric form. Since molecular recognition is highly specific, only one tautomer may fit optimally into a receptor's binding pocket. Designing molecules that preferentially adopt the bioactive tautomeric form can lead to significant improvements in potency and selectivity.

-

Physicochemical Properties: Tautomerism affects key ADME (Absorption, Distribution, Metabolism, Excretion) properties. For instance, the more polar OH form may have higher aqueous solubility but lower membrane permeability compared to the CH form. Tailoring the tautomeric ratio can be a strategy to optimize the overall pharmacokinetic profile of a drug candidate.

-

Intellectual Property: Defining and claiming specific tautomeric forms in patents can be a crucial strategy for protecting intellectual property. Regulatory agencies like the FDA are increasingly aware of the importance of tautomerism and may require detailed characterization of the drug substance.

Conclusion

The tautomerism of 1-aryl-2-pyrazolin-5-one derivatives is a fundamental chemical principle with profound and actionable consequences in drug development. It is a key determinant of a molecule's biological activity, physicochemical properties, and therapeutic potential. By leveraging a combination of targeted synthesis, rigorous analytical characterization using NMR and UV-Vis spectroscopy, and computational modeling, researchers can move beyond treating tautomerism as a complication and instead utilize it as a sophisticated tool for rational drug design. A deep understanding of the factors that govern the tautomeric equilibrium empowers medicinal chemists to fine-tune molecular properties, leading to the development of safer, more effective, and more innovative medicines based on this privileged scaffold.

References

-

Watanabe, T., Tanaka, M., & Yuki, S. (2018). The Free Radical Scavenger Edaravone: A New Pharmacological Approach for the Treatment of Acute Ischemic Stroke. Journal of Pharmacological Sciences. [Link]

-

Kikuchi, K., Tsuruma, K., & Shimazawa, M. (2020). Tautomerism of edaravone, a free radical scavenger, is critical for its neuroprotective and antioxidant activities. Free Radical Biology and Medicine. [Link]

-

Al-Awadi, N. A., El-Dusouqui, O. M., & Mathew, T. (2001). Tautomerism in 3-methyl-1-phenyl- and 1,3-diphenyl-pyrazolin-5-ones: a kinetic and equilibrium study. International Journal of Chemical Kinetics. [Link]

-

Katritzky, A. R., & Karelson, M. (1991). The tautomerism of 1-phenyl-3-methyl-5-pyrazolone. Journal of the American Chemical Society. [Link]

-

Gilli, G., Bertolasi, V., & Ferretti, V. (1993). Substituent and solvent effects on the keto-enol tautomerism of 1-phenyl-3-methyl-4-acyl-5-pyrazolones. Journal of the Chemical Society, Perkin Transactions 2. [Link]

An In-depth Technical Guide to 4-(5-Hydroxy-1H-pyrazol-1-yl)benzoic Acid and its Predominant Tautomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and broad range of pharmacological activities.[1] This guide provides a comprehensive technical overview of 4-(5-hydroxy-1H-pyrazol-1-yl)benzoic acid, with a primary focus on its more stable and commercially relevant tautomer, 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid. Due to the inherent keto-enol tautomerism in 5-hydroxypyrazoles, the keto (or pyrazolone) form is the predominant and more stable isomer. This document will delve into the nomenclature, chemical properties, synthesis, and potential applications of this compound, providing researchers and drug development professionals with a detailed understanding of its scientific and therapeutic relevance.

Part 1: Nomenclature, Synonyms, and Tautomerism

The nomenclature of this compound can be ambiguous without a clear understanding of its tautomeric nature. The user's query, "4-(5-hydroxy-1H-pyrazol-1-yl)benzoic acid," refers to the enol form. However, the equilibrium of 5-hydroxypyrazoles heavily favors the keto form, which is a pyrazolin-5-one derivative.[2]

The most commonly referenced compound in the literature and commercial databases is the methylated analog, which exists predominantly as the keto tautomer.

International Union of Pure and Applied Chemistry (IUPAC) Name: 4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzoic acid[3]

Chemical Abstracts Service (CAS) Number: 60875-16-3[3]

Synonyms and Alternative Names

A variety of synonyms are used to describe this compound, reflecting its different tautomeric forms and historical naming conventions. Understanding these is crucial when searching chemical databases and literature.

| Synonym | Tautomeric Form Represented |

| 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid | Keto |

| 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid | Keto |

| 1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone | Keto |

| p-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid | Keto |

| 4-(5-Hydroxy-3-methyl-1H-pyrazol-1-yl)benzoic acid | Enol |

Keto-Enol Tautomerism

The existence of 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid primarily in the keto form is a classic example of keto-enol tautomerism. This equilibrium is influenced by factors such as solvent polarity, temperature, and the electronic nature of substituents.[4] For most pyrazolone derivatives, the keto form is thermodynamically more stable.[5]

The diagram below illustrates the tautomeric equilibrium between the hydroxy (enol) and oxo (keto) forms.

Caption: Tautomeric equilibrium of the pyrazole core.

Part 2: Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₃ | [6] |

| Molecular Weight | 218.21 g/mol | [6] |

| Appearance | Yellow to orange to tan powder or crystals | [6] |

| Melting Point | 284-288 °C | [6] |

| Boiling Point | 477.6 °C at 760 mmHg | [6] |

| Density | 1.37 g/cm³ | [6] |

| InChI Key | CUGBBQWDGCXWNB-UHFFFAOYSA-N | [6] |

| SMILES | CC1=NN(C(=O)C1)C2=CC=C(C=C2)C(=O)O | [6] |

Part 3: Synthesis and Experimental Protocols

The synthesis of 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid typically follows a well-established route for pyrazolone formation: the condensation of a hydrazine derivative with a β-ketoester.

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process:

-

Formation of the Hydrazine Precursor: Diazotization of 4-aminobenzoic acid followed by reduction to yield 4-hydrazinobenzoic acid.

-

Cyclocondensation: Reaction of 4-hydrazinobenzoic acid with a β-ketoester, such as ethyl acetoacetate, to form the pyrazolone ring.

Caption: General synthesis workflow.

Representative Experimental Protocol

The following is a representative, detailed protocol for the synthesis of 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid. Note: This is a generalized procedure and may require optimization.

Step 1: Synthesis of 4-Hydrazinobenzoic Acid

-

Diazotization: Dissolve 4-aminobenzoic acid in hydrochloric acid and cool to 0-5 °C. Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

-

Reduction: Prepare a solution of stannous chloride in concentrated hydrochloric acid and cool to 0 °C. Add the diazonium salt solution slowly to the stannous chloride solution.

-

Isolation: Allow the mixture to warm to room temperature and stir for several hours. The resulting precipitate of 4-hydrazinobenzoic acid hydrochloride is filtered, washed with a small amount of cold water, and dried.

Step 2: Synthesis of 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-hydrazinobenzoic acid hydrochloride, ethyl acetoacetate, and ethanol as a solvent.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.

Part 4: Applications and Biological Significance

The pyrazolone structural motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[7] Derivatives of pyrazolone have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[8][9]

Potential as an Antimicrobial Agent

Derivatives of 4-formyl-1H-pyrazol-1-yl]benzoic acid have been synthesized and shown to be potent growth inhibitors of drug-resistant bacteria such as Staphylococcus aureus and Acinetobacter baumannii. The proposed mechanism of action for some pyrazole-based antibacterial agents is the disruption of the bacterial cell membrane.[1] This suggests that 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid could serve as a valuable starting point for the development of novel antibiotics.

Role in Cancer Research

The pyrazole core is present in several kinase inhibitors used in cancer therapy.[1] For instance, Crizotinib, a disubstituted pyrazole derivative, is an approved treatment for non-small cell lung cancer (NSCLC).[1] The ability of pyrazole derivatives to inhibit various kinases makes them attractive candidates for the development of new anticancer agents.

Anti-inflammatory and Antioxidant Properties

Some pyrazole derivatives have shown significant anti-inflammatory and antioxidant activities. The mechanism of action is often linked to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX), or through the scavenging of reactive oxygen species (ROS).

The diverse biological activities of the pyrazolone scaffold are summarized in the following diagram:

Caption: Biological activities of the pyrazolone scaffold.

Conclusion

4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid, the predominant tautomer of 4-(5-hydroxy-1H-pyrazol-1-yl)benzoic acid, is a molecule of significant interest to the scientific community. Its well-defined chemical properties, accessible synthesis, and the proven therapeutic potential of the pyrazolone scaffold make it a valuable building block in drug discovery and development. This guide has provided a comprehensive overview of its nomenclature, chemical properties, synthesis, and biological significance, offering a solid foundation for researchers and scientists working with this versatile compound.

References

-

PubChem. 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid. [Link]

-

Reddit. Tautomers of 3-methyl-5-pyrazolone. [Link]

-

Alam, M. A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

-

Giron, N., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC. [Link]

-

Li, Y., et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PMC. [Link]

-

Yıldırım, S., et al. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. PubMed. [Link]

-

Parajuli, R. R., et al. (2013). Pharmacological Activities of Pyrazolone Derivatives. Neliti. [Link]

-

The Pharma Innovation. The diverse pharmacological importance of Pyrazolone Derivatives : A Review. [Link]

-

Global Substance Registration System. 4-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID. [Link]

-

Environmental Protection Agency. Benzoic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-. [Link]

-

Raj KC, H., Gilmore, D. F., & Alam, M. A. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. MDPI. [Link]

-

National Science Foundation Public Access Repository. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. [Link]

-

PubChem. 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid. [Link]

-

PubChem. 2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoic acid. [Link]

-

Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[1]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. PubMed. [Link]

-

Alam, M. A., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PMC. [Link]

-

Al-Hourani, B. J., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC. [Link]

- Google Patents. Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

- Google Patents.

-

Whitt, J., et al. (2019). 4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed. [Link]

-

PubChemLite. 4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1h-pyrazol-4-yl)azo]benzoic acid. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Benzoic acid, 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-, ethyl ester | C19H18N4O3 | CID 28148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. 2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoic acid | C17H14N4O3 | CID 102900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid | C11H10N2O3 | CID 767610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents | NSF Public Access Repository [par.nsf.gov]

The Multifaceted Biological Activities of N-Substituted Pyrazolone Benzoic Acids: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazolone Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazolone nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a keto group, represents a cornerstone in the edifice of medicinal chemistry.[1] First synthesized in 1883, its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically significant drugs.[1] This guide focuses on a specific and highly promising class: N-substituted pyrazolone benzoic acids and their derivatives. The incorporation of a benzoic acid moiety, often at the N1 position of the pyrazolone ring, provides a crucial handle for modulating physicochemical properties and biological targets, thereby offering a rich playground for drug design and development.

This technical guide will provide an in-depth exploration of the synthesis, biological activities, structure-activity relationships (SAR), and mechanisms of action of N-substituted pyrazolone benzoic acids. We will delve into their therapeutic potential as antimicrobial, anti-inflammatory, antioxidant, and anticancer agents, supported by experimental data and protocols to empower researchers in their quest for novel therapeutics.

Synthetic Strategies: Building the Pyrazolone Core

The synthesis of N-substituted pyrazolone benzoic acids typically involves a multi-step process, with the Knorr pyrazole synthesis and its variations being a common and versatile approach. The general strategy involves the condensation of a β-ketoester with a substituted hydrazine, in this case, a hydrazine-substituted benzoic acid.

A representative synthetic workflow is depicted below:

Caption: A generalized workflow for the synthesis of N-substituted pyrazolone benzoic acids.

Experimental Protocol: General Synthesis of a 1-(4-carboxyphenyl)-3-methyl-5-pyrazolone

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of ethyl acetoacetate and 1 equivalent of 4-hydrazinobenzoic acid in absolute ethanol.

-

Condensation: Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[1]

A Spectrum of Biological Activities

N-substituted pyrazolone benzoic acids and their derivatives exhibit a wide array of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Antimicrobial Activity: A Renewed Weapon Against Resistance

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Pyrazolone derivatives have emerged as a promising class of compounds with potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[2]

N-benzoic acid derived pyrazole hydrazones have shown potent growth inhibition of Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values as low as 4 μg/mL.[2] Importantly, these compounds displayed low toxicity to human embryonic kidney cells (HEK-293).[2] The introduction of different substituents on the N-aryl moiety significantly influences the antimicrobial potency. For instance, methyl substitutions along with chloro and bromo groups on the N-arylamine derivatives have demonstrated MIC values up to 16 μg/mL against MRSA.[3]

| Compound Type | Target Organism(s) | MIC (μg/mL) | Reference |

| N-Benzoic acid derived pyrazole hydrazones | A. baumannii | 4 | [2] |

| Difluorophenyl substituted derivatives | Gram-positive bacteria | - | [2] |

| Methyl, chloro, and bromo substituted N-arylamine derivatives | MRSA | 16 | [3] |

| Dichloro substituted N-arylamine derivative | MRSA | 16 | [3] |

| Naphthyl-substituted pyrazole-derived hydrazones | S. aureus, A. baumannii | 0.78 - 1.56 | [4] |

| Fluorophenyl-substituted hydrazone derivative | MRSA | 0.39 | [5] |